2-Iodonaphthalene 2-Iodonaphthalene
Brand Name: Vulcanchem
CAS No.: 612-55-5
VCID: VC21268989
InChI: InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
SMILES: C1=CC=C2C=C(C=CC2=C1)I
Molecular Formula: C10H7I
Molecular Weight: 254.07 g/mol

2-Iodonaphthalene

CAS No.: 612-55-5

Cat. No.: VC21268989

Molecular Formula: C10H7I

Molecular Weight: 254.07 g/mol

* For research use only. Not for human or veterinary use.

2-Iodonaphthalene - 612-55-5

Specification

CAS No. 612-55-5
Molecular Formula C10H7I
Molecular Weight 254.07 g/mol
IUPAC Name 2-iodonaphthalene
Standard InChI InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Standard InChI Key FRNLBIWVMVNNAZ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)I
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)I

Introduction

Chemical Identity and Structure

2-Iodonaphthalene consists of a naphthalene core with an iodine substituent at the 2-position (beta position). This structural configuration contributes to its specific reactivity patterns and applications in synthetic organic chemistry.

Table 1: Chemical Identity of 2-Iodonaphthalene

ParameterInformation
IUPAC Name2-iodonaphthalene
Common Synonymsbeta-Iodonaphthalene, 2-Naphthyl iodide, Naphthalen-2-yl iodide
CAS Registry Number612-55-5
Molecular FormulaC₁₀H₇I
Molecular Weight254.07 g/mol
InChIInChI=1/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
SMILESIc1ccc2ccccc2c1

The presence of the iodine atom at the 2-position influences the electronic distribution within the molecule, creating a reactive site that can undergo various transformations, particularly in carbon-carbon bond-forming reactions .

Physical Properties

2-Iodonaphthalene exhibits distinct physical characteristics that influence its handling, storage requirements, and applications in chemical processes.

Table 2: Physical Properties of 2-Iodonaphthalene

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to light yellow powder or crystals
OdorSpecial smell at room temperature
Melting Point52-56°C (54°C commonly cited)
Boiling Point309-320°C (estimated)
Density1.632-1.7447 g/mL
Refractive Index1.666-1.7010
Molar Volume155.7 mL/mol
Dipole Moment1.56 D
SolubilityLow in water, soluble in organic solvents (ether)
Flash Point138.388°C
Vapor Pressure0.001 mmHg at 25°C

The compound's low water solubility but good solubility in organic solvents is typical of aromatic halides, which influences its purification methods and reaction conditions in organic synthesis . Its melting point range serves as an important parameter for verifying purity, with most sources reporting values between 52-56°C .

Chemical Reactivity and Properties

The chemical behavior of 2-iodonaphthalene is primarily determined by its aromatic naphthalene core and the carbon-iodine bond, which is relatively reactive compared to other carbon-halogen bonds in aromatic systems.

Reactivity Profile

The carbon-iodine bond in 2-iodonaphthalene readily participates in various chemical transformations:

  • Cross-coupling reactions (Suzuki, Sonogashira, Heck reactions)

  • Metal-halogen exchange processes

  • Nucleophilic substitution reactions

  • Reduction reactions

  • Formation of organometallic reagents

Synthesis Methods

Table 3: Selected Synthesis Methods for 2-Iodonaphthalene

MethodReagentsConditionsYieldReference
Schlenk TechniquePyridine, cesium fluoride, dimethyl sulfoxide105°C, 2h, inert atmosphere59%
Palladium-CatalyzedTrifluoromethanesulfonic acid, Pd(OAc)₂, AgTFA, acetic acid, glycine100°C, 24h, sealed tube45%
Modified Palladium-CatalyzedTrifluoromethanesulfonic acid, Pd(OAc)₂, AgTFA, acetic acid, glycine100°C, 24h, sealed tube53%
Multi-step SynthesisBis(hexachlorocyclopentadiene) adducts, methanesulfonic acidIodination followed by retro Diels-Alder reaction with sublimationNot specified

The diversity of synthetic approaches demonstrates the ongoing research interest in optimizing the preparation of 2-iodonaphthalene, with considerations for yield, purity, scalability, and environmental impact .

Applications in Organic Synthesis

2-Iodonaphthalene serves as a versatile building block in organic synthesis, with applications spanning multiple fields.

Coupling Reactions

The compound is extensively used in coupling reactions for carbon-carbon bond formation:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Negishi coupling with organozinc compounds

  • Stille coupling with organotin reagents

These transformations allow for the generation of diverse naphthalene derivatives with applications in pharmaceutical, agrochemical, and materials science sectors .

Synthesis of Complex Molecules

2-Iodonaphthalene serves as a precursor for the synthesis of more complex naphthalene derivatives, including:

  • 2,3-Diiodonaphthalene and 2-bromo-3-iodonaphthalene

  • 2-Iodonaphthalene-1-carboxylic acid

  • 1-(Aminomethyl)-2-iodonaphthalene

  • Various substituted naphthalenes for pharmaceutical applications

The ability to selectively modify the naphthalene core through reactions at the iodine position makes 2-iodonaphthalene particularly valuable in multi-step synthetic pathways .

Industrial and Research Applications

Beyond its role as a synthetic intermediate, 2-iodonaphthalene has applications in various industrial and research settings.

Pharmaceutical Applications

In pharmaceutical research and development, 2-iodonaphthalene serves as:

  • An intermediate in the synthesis of active pharmaceutical ingredients (APIs)

  • A building block for bioactive molecules with therapeutic potential

  • A precursor for compounds with antimicrobial and anticancer activities

Materials Science

Research has explored the use of 2-iodonaphthalene in materials science applications:

  • Development of fluorescent sensors for thiols through aryl iodide stabilized gold clusters

  • Preparation of electronic materials

  • Development of specialty polymers and functional materials

Agrochemical Development

The compound is utilized in the synthesis of agrochemicals, including:

  • Herbicides

  • Fungicides

  • Plant growth regulators

CategoryInformation
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H413: May cause long lasting harmful effects to aquatic life
Signal WordWarning
Risk CodesR36/37/38: Irritating to eyes, respiratory system and skin
R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment
Precautionary StatementsP501: Dispose of contents/container to approved waste disposal plant
P273: Avoid release to the environment
P264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
Storage ConditionsKeep in dark place, sealed, dry, at room temperature
Store under inert gas
Light and air sensitive
UN IDUN3077 9/PG 3
WGK Germany3
Hazard ClassIRRITANT

Proper handling requires appropriate personal protective equipment, including gloves and eye protection. The compound should be stored in controlled conditions to prevent degradation and minimize environmental impact .

Market Analysis and Trends

The global market for 2-iodonaphthalene continues to evolve, driven by its applications in high-value sectors like pharmaceuticals and specialty chemicals.

Market Dynamics

The 2-iodonaphthalene market is influenced by factors including:

  • Demand in pharmaceutical research and development

  • Applications in agrochemical production

  • Growth in materials science research

  • Regional variations in chemical manufacturing

Market analyses suggest continued growth through 2025-2030, with forecasts addressing capacity, production value, and regional distribution patterns .

Industry Challenges and Opportunities

The 2-iodonaphthalene industry faces both challenges and opportunities:

Challenges:

  • Environmental and safety regulations for halogenated compounds

  • Competition from alternative synthetic methodologies

  • Raw material availability and cost fluctuations

Opportunities:

  • Expanding applications in pharmaceutical discovery

  • Growing demand for specialty chemicals

  • Potential for new market entry strategies

Research Highlights

Recent scientific investigations involving 2-iodonaphthalene span multiple disciplines, highlighting the compound's versatility and ongoing research interest.

Thermodynamic Studies

Research has examined the fundamental thermodynamic properties of 2-iodonaphthalene and related halogenated naphthalenes:

  • "Thermodynamic Properties of Mono-Halogenated Naphthalenes" (da Silva Ribeiro, 2013)

  • "Vapor pressures and enthalpies of vaporization of a series of 1- and 2-halogenated naphthalenes" (Verevkin, 2003)

These investigations provide essential data for understanding the compound's physical behavior and for optimizing industrial processes.

Synthetic Methodology

Ongoing research focuses on developing improved synthetic approaches to 2-iodonaphthalene and its derivatives:

  • "Facile Synthesis of 2,3-Diiodonaphthalene and 2-Bromo-3-iodonaphthalene" (2003) describes efficient two-step syntheses of related di-halogenated naphthalenes

  • Palladium-catalyzed methods reported with varying yields under different reaction conditions

Sensing Applications

Research has explored novel applications of aryl iodides, including 2-iodonaphthalene, in sensing technologies:

"Selective sensing of thiols by aryl iodide stabilized fluorescent gold cluster through turn-off excimer emission caused by ligand displacement" (Kubavat et al., 2021)

This work demonstrates the potential of 2-iodonaphthalene derivatives in advanced sensing applications, extending beyond traditional synthetic uses.

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